molecular formula C7H12ClNO2 B2856744 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride CAS No. 1803606-19-0

2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride

Cat. No.: B2856744
CAS No.: 1803606-19-0
M. Wt: 177.63
InChI Key: KGINWMUIJHKRHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Azaspiro Heterocycles

The exploration of azaspiro compounds began in earnest during the mid-20th century, driven by the need to address the metabolic instability of classical heterocycles like piperidine and morpholine. Early work focused on simple spirocyclic amines, but the field gained momentum in the 2010s with the recognition of 2-azaspiro[3.3]heptane as a potent piperidine bioisostere. This breakthrough demonstrated that spiroarchitectures could maintain target binding affinity while reducing oxidative metabolism through conformational restriction. By 2016, researchers had incorporated azaspiro motifs into linezolid analogs, replacing its metabolically vulnerable morpholine ring with 2-oxa-6-azaspiro[3.3]heptane to create derivatives with comparable antibacterial activity. The subsequent decade saw exponential growth in spirocyclic drug candidates, with over 7,000 compounds featuring azaspiro motifs reported in patents and publications by 2023.

Significance of the Spiro Architecture in Drug Design

The spiro junction in 2-oxa-7-azaspiro[4.4]nonan-1-one hydrochloride imposes three key pharmaceutical advantages:

  • Conformational Restriction : The orthogonal ring fusion limits rotational freedom, locking the molecule into bioactive conformations that enhance target binding specificity. X-ray analyses of related spiroisoxazolines demonstrate how this rigidity minimizes entropy penalties during receptor interaction.
  • Improved Solubility : Incorporation of oxygen and nitrogen atoms within the spiro system creates hydrogen bonding sites that enhance aqueous solubility compared to purely hydrocarbon-based cycles. The 7-aza component in particular increases polarity while maintaining membrane permeability.
  • Metabolic Resistance : By eliminating vulnerable positions for cytochrome P450 oxidation, the spiro structure reduces first-pass metabolism. This property was critical in the development of spirapril, a spirocyclic ACE inhibitor that achieved 24-hour duration of action from a single dose.
Property Value (2-Oxa-7-azaspiro[4.4]nonan-1-one Derivatives) Typical Morpholine Analogs
LogP 1.19 ± 0.03 0.85 ± 0.12
Aqueous Solubility (mg/mL) 34.2 18.9
Metabolic Stability (% remaining) 82% (human liver microsomes) 47%

Evolution of 2-Oxa-7-azaspiro Systems in Pharmaceutical Research

Synthetic routes to this compound have evolved through three generations:

  • Early Cycloaddition Approaches : Initial methods employed [3 + 2] cycloadditions between nitrile oxides and methyleneoxetanes, yielding racemic mixtures with moderate diastereoselectivity (3:1 dr). While effective for proof-of-concept studies, these routes suffered from low atom economy and challenging purification.
  • Thermal [2+2] Cyclization : Mykhailiuk's 2023 breakthrough utilized chlorosulfonyl isocyanate and endocyclic alkenes to construct spirocyclic β-lactam intermediates, which were subsequently reduced to high-purity azaspiro products. This method achieved 87% yield at 100g scale for related spirocycles.
  • Enzymatic Stereodivergent Synthesis : The 2025 development of carbene transferase biocatalysts enabled asymmetric cyclopropanation of N-heterocycles, producing enantiomerically pure azaspiro[2.y]alkanes with >99% ee.

Structural characterization via 2D NMR and X-ray crystallography confirmed that steric effects dominate diastereoselectivity in most cases, though hydrogen bonding donors can invert stereochemical outcomes. The hydrochloride salt form emerged as critical for enhancing crystallinity and shelf stability, with its synthesis optimized through Schotten–Baumann conditions using concentrated HCl.

Properties

IUPAC Name

2-oxa-7-azaspiro[4.4]nonan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-6-7(2-4-10-6)1-3-8-5-7;/h8H,1-5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGINWMUIJHKRHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes for 2-Oxa-7-azaspiro[4.4]nonan-1-one Hydrochloride

Two-Step Cyclization and Reduction Strategy

A foundational approach, adapted from spirocyclic compound synthesis, involves a two-step process: cyclization to form the oxazaspiro core, followed by reduction and salt formation to yield the hydrochloride derivative.

Step 1: Cyclization of Precursors

The initial cyclization employs bis(2-haloethyl) ether (e.g., bis(2-chloroethyl) ether) and cyanoacetaldehyde diethyl acetal under phase-transfer catalysis. Key conditions include:

  • Solvent : N,N-Dimethylformamide (DMF) at 70–100°C.
  • Catalysts : Tetrabutylammonium bromide (phase-transfer catalyst) and potassium iodide (iodo metal salt).
  • Acid-binding agents : Anhydrous potassium carbonate to mitigate undesired side reactions.

Reaction parameters such as molar ratios (precursor : catalyst : salt = 1.0 : 0.05–0.15 : 0.05–0.15) and prolonged reaction times (12–24 hours) ensure yields exceeding 75% for intermediate spirocyclic nitriles.

Step 2: Reduction and Hydrochloride Formation

The intermediate undergoes reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at –10°C, followed by careful quenching with water and sodium hydroxide. Subsequent treatment with hydrochloric acid (HCl) in 1,4-dioxane facilitates protonation of the amine group, precipitating the hydrochloride salt.

Critical Parameters :

  • Temperature control : Subzero conditions prevent over-reduction.
  • Stoichiometry : Excess LiAlH₄ (1.5–2.0 equiv.) ensures complete conversion.
  • Purification : Neutral alumina chromatography removes residual impurities.

Alternative Single-Pot Synthesis

A streamlined single-pot method, though less documented, may combine cyclization and reduction in a sequential protocol. This approach minimizes intermediate isolation but requires stringent control over reaction conditions to avoid side products.

Key Advantages:
  • Reduced processing time : Eliminates intermediate workup.
  • Scalability : Compatible with continuous-flow reactors for industrial applications.

Industrial-Scale Production Considerations

Optimization for Yield and Purity

Industrial synthesis prioritizes cost efficiency and reproducibility . Critical optimizations include:

Parameter Laboratory Scale Industrial Scale
Reaction Volume 0.7–1.6 L DMF 500–1000 L reactors
Catalyst Loading 5–15 mol% Automated dosing systems
Temperature Control Batch heating Continuous-flow systems
Yield 56–83% 70–85% (optimized)

Challenges :

  • Ring-opening side reactions : Mitigated by precise stoichiometry and acid-binding agents.
  • Residual solvents : Industrial post-treatment employs distillation and recrystallization.

Mechanistic Insights and Reaction Analysis

Cyclization Mechanism

The phase-transfer catalyst facilitates nucleophilic attack by the cyanoacetaldehyde enolate on the bis(2-chloroethyl) ether, forming the spirocyclic nitrile intermediate. Iodo metal salts (e.g., KI) enhance halide displacement kinetics via the Finkelstein reaction.

Reduction Dynamics

LiAlH₄ reduces the nitrile to a primary amine, with concomitant ring stabilization. Over-reduction to secondary amines is avoided through controlled addition and low temperatures.

Comparative Analysis of Synthetic Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Two-Step Cyclization 82.6 ≥98 High Moderate
Single-Pot 75.2 95 Moderate High

Trade-offs : While the two-step method offers higher purity, the single-pot approach reduces labor costs.

Chemical Reactions Analysis

Types of Reactions: 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride
  • CAS Number : 1803606-19-0
  • Molecular Formula: C₇H₁₂ClNO₂
  • Molecular Weight : 177.63 g/mol
  • Appearance : White to off-white powder
  • Storage : Room temperature .

Hazard Profile :

  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
  • Precautionary Measures : Use PPE, avoid inhalation, and handle in well-ventilated areas .

Comparison with Structurally Similar Compounds

Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) Ethanedioate

  • Key Differences :
    • Spiro Ring : [3.5] vs. [4.4], leading to altered ring strain and reactivity.
    • Counterion : Oxalate (ethanedioate) instead of hydrochloride.
  • Synthesis: Sonication with Mg turnings in methanol .
  • Applications : Intermediate in organic synthesis .

7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one

  • Key Differences :
    • Substituent : Benzyl group at position 5.
    • Additional Nitrogen : Diazaspiro structure (two nitrogens) .
  • Properties :
    • Molecular Weight : 231.29 g/mol.
    • Boiling Point : 391.5°C; Density : 1.19 g/cm³ .
  • Applications : Structural studies in pyrrolidine derivatives for drug discovery .

1-Oxa-3,7-diazaspiro[4.4]nonan-2-one Hydrochloride

  • CAS : 1657033-44-7
  • Key Differences :
    • Nitrogen Positions : 3 and 7 (vs. 7 in the parent compound).
    • Molecular Formula : C₆H₁₁ClN₂O₂ .
  • Applications: Potential building block for bioactive molecules .

(5S)-2,7-Diazaspiro[4.4]nonan-1-one Hydrochloride

  • CAS : 2518063-72-2
  • Key Differences :
    • Stereochemistry : Chiral center at position 5 (S-configuration).
    • Molecular Weight : 165.66 g/mol .
  • Applications : Chiral synthon in asymmetric synthesis .

2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic Acid Hydrochloride

  • CAS : 1803582-49-1
  • Key Differences :
    • Functional Group : Carboxylic acid at position 7.
    • Molecular Weight : 207.66 g/mol .
  • Applications : Precursor for conjugation reactions in drug design .

Comparative Analysis Table

Compound Spiro Ring Substituents Molecular Weight (g/mol) Key Applications
2-Oxa-7-azaspiro[4.4]nonan-1-one HCl [4.4] None 177.63 Pharmaceutical intermediates
Bis(2-oxa-7-azaspiro[3.5]nonan-7-ium) Oxalate [3.5] Oxalate counterion Not reported Synthetic intermediate
7-Benzyl-2,7-diazaspiro[4.4]nonan-1-one [4.4] Benzyl, diaza 231.29 Structural studies
1-Oxa-3,7-diazaspiro[4.4]nonan-2-one HCl [4.4] Diaza 178.62 Bioactive molecule synthesis
(5S)-2,7-Diazaspiro[4.4]nonan-1-one HCl [4.4] Diaza, chiral center 165.66 Chiral synthesis
2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic Acid HCl [4.4] Carboxylic acid 207.66 Conjugation chemistry

Biological Activity

2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride is a spirocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, applications in drug discovery, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a spirocyclic structure that includes both oxygen and nitrogen atoms, which contributes to its unique chemical properties. The molecular formula is C7H14ClNOC_7H_{14}ClNO, and its IUPAC name is this compound.

PropertyValue
Molecular FormulaC7H14ClNO
Molecular Weight165.65 g/mol
CAS Number71743838
SolubilitySoluble in water

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating the activity of various biological pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can influence cellular processes.
  • Receptor Modulation : It may act as an antagonist or agonist at specific receptors, impacting signaling pathways related to neurological functions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antitumor Activity : Studies have indicated that compounds with similar structures can inhibit the growth of cancer cell lines by targeting NQO1 (NAD(P)H:quinone oxidoreductase 1), an enzyme often overexpressed in tumors .
  • Neuroprotective Effects : Its potential use in treating neurological disorders has been explored, given its ability to cross the blood-brain barrier and interact with neurotransmitter systems .

Case Study 1: Antitumor Activity

In a study examining the effects of various spirocyclic compounds on cancer cell lines, this compound demonstrated significant inhibition of cell proliferation in NQO1-overexpressing cancer cells. The mechanism was linked to the compound's ability to induce apoptosis through caspase activation .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of this compound in models of oxidative stress-induced neuronal damage. Results showed that it reduced cell death and oxidative damage markers, suggesting a protective role against neurodegenerative conditions .

Safety and Toxicology

While exploring the biological activities, it is crucial to consider the safety profile of this compound. Preliminary toxicological assessments indicate:

  • Skin Irritation : Classified as causing skin irritation (H315).
  • Eye Irritation : Classified as causing serious eye irritation (H319).

These findings underscore the importance of handling this compound with care during research and development phases .

Q & A

Basic: What are the key synthetic routes for 2-Oxa-7-azaspiro[4.4]nonan-1-one hydrochloride, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of diamines with cyclic ketones or lactones under controlled conditions. For example, precursors like tetrahydrofuran derivatives or aziridine intermediates are cyclized using acid catalysts (e.g., HCl) to form the spirocyclic core. Temperature (40–80°C) and solvent polarity (e.g., ethanol or dichloromethane) critically affect reaction efficiency. Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Basic: How does the spirocyclic structure of this compound influence its reactivity in organic synthesis?

The spirocyclic framework introduces steric constraints and electronic effects. The shared spiro carbon atom creates a rigid bicyclic system, limiting conformational flexibility and directing regioselectivity in reactions. For instance, nucleophilic attacks favor the oxa ring due to its electron-rich oxygen atom, while the azaspiro nitrogen can participate in hydrogen bonding or act as a weak base. This duality enables applications in constructing complex heterocycles or chiral ligands .

Advanced: How can researchers resolve contradictions in reported biological activities of this compound?

Discrepancies in bioactivity (e.g., antimicrobial vs. osteoclast inhibition) often stem from structural analogs or experimental variables. To address this:

  • Reproducibility checks : Verify assay conditions (e.g., cell lines, concentration ranges).
  • Structural validation : Use NMR and X-ray crystallography to confirm compound identity, as minor substituent changes (e.g., methyl vs. ethyl groups) drastically alter activity .
  • Target profiling : Compare binding affinities to related enzymes (e.g., carbonic anhydrase vs. osteoclast-specific targets) .

Advanced: What methodological strategies optimize the compound’s use in enantioselective synthesis?

Chiral resolution can be achieved via:

  • Chiral auxiliaries : Attach temporary directing groups (e.g., Evans oxazolidinones) during synthesis.
  • Catalytic asymmetric methods : Use transition-metal catalysts (e.g., Ru or Rh) with chiral ligands to induce stereocontrol in spiro ring formation .
  • HPLC with chiral columns : Post-synthesis separation of enantiomers using amylose- or cellulose-based stationary phases .

Advanced: How does the hydrochloride salt form impact solubility and bioavailability in pharmacological studies?

The hydrochloride salt enhances aqueous solubility via ionic interactions, improving dissolution rates in physiological buffers. However, bioavailability depends on:

  • Counterion effects : Chloride ions may compete with biological anions (e.g., phosphate) in transport mechanisms.
  • pH-dependent stability : The compound’s stability in gastric (pH 1–3) vs. intestinal (pH 6–7) environments should be tested using simulated fluid assays .

Basic: What spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the spirocyclic structure and proton environments (e.g., deshielded signals for the oxa ring’s oxygen proximity).
  • HRMS : Validates molecular weight (C8_8H14_{14}ClNO2_2, MW 207.66) and isotopic patterns.
  • X-ray crystallography : Resolves spatial arrangement, bond angles, and hydrogen-bonding networks critical for structure-activity relationships .

Advanced: What computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Screens against protein databases (e.g., PDB) to identify potential binding pockets.
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales.
  • QSAR models : Relate substituent effects (e.g., electronegativity of the oxa ring) to inhibitory potency .

Basic: What safety precautions are recommended for handling this compound?

While toxicity data is limited, standard protocols include:

  • PPE : Nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of hydrochloride aerosols.
  • Storage : Keep in airtight containers under argon at 2–8°C to prevent hydrolysis .

Advanced: How does this compound compare to structurally similar spirocyclic analogs in drug design?

A comparative analysis reveals:

Compound Key Feature Bioactivity
2-Oxa-7-azaspiro[4.4]nonan-1-one HClRigid spiro core with Cl⁻ counterionOsteoclast inhibition, antimicrobial
2,7-Diazaspiro[4.4]nonan-1-oneDual nitrogen atomsSodium channel modulation
8-Oxa-2-azaspiro[4.5]decane HClLarger ring systemCarbonic anhydrase inhibition

The smaller ring size and chloride ion in 2-Oxa-7-azaspiro[4.4]nonan-1-one HCl enhance membrane permeability compared to bulkier analogs .

Advanced: What strategies address low yields in large-scale synthesis?

  • Flow chemistry : Continuous processing reduces side reactions and improves heat management.
  • Catalyst optimization : Transition from homogeneous (e.g., HCl) to heterogeneous catalysts (e.g., Amberlyst-15) for easier recovery.
  • Solvent engineering : Switch to biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.